BiP is predominantly found in the ER of eukaryotic cells, where it assists in the proper folding of nascent polypeptides and the refolding of misfolded proteins. It operates through an ATP-dependent mechanism, engaging with non-native substrates to prevent aggregation and facilitate correct folding.
BiP is classified as a molecular chaperone within the Hsp70 family. It exhibits ATPase activity, which is critical for its function as it undergoes conformational changes that allow it to bind and release substrate proteins.
The synthesis of BiP substrate involves recombinant DNA technology, where the gene encoding BiP is cloned into expression vectors. This allows for high-yield production in bacterial or eukaryotic systems. The expressed protein can then be purified using affinity chromatography techniques.
Purification typically involves:
The purity and activity of BiP can be assessed using techniques such as SDS-PAGE and ATPase assays.
BiP consists of two main domains:
The SBD can be further divided into:
BiP's molecular formula is with a molecular weight of approximately 783.91 g/mol . Structural studies reveal that BiP undergoes significant conformational changes during its ATPase cycle, which are critical for its chaperone activity .
BiP mediates several key reactions involving:
The rate-limiting step in BiP's ATPase cycle is often the hydrolysis of ATP to ADP. This process is coupled with changes in BiP's affinity for substrates, where ADP-bound BiP exhibits higher affinity for non-native proteins compared to ATP-bound forms .
BiP operates through an intricate cycle:
This process is modulated by various factors including temperature and substrate type, which influence BiP's structural dynamics and functional capacity .
BiP substrates are utilized in various research applications:
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